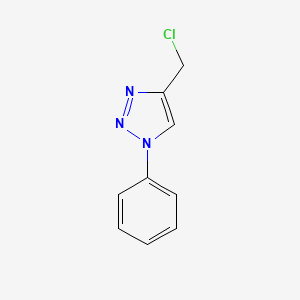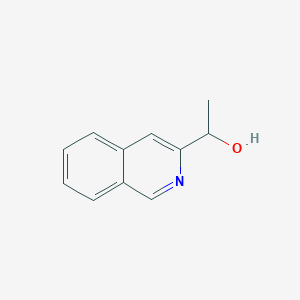
alpha-Methyl-3-isoquinolinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methylisoquinoline-3-methanol: is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a methyl group at the alpha position and a methanol group at the 3-position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-isoquinolinemethanol can be achieved through various methods. One common approach involves the use of benzylamine and 1,1-dimethoxypropan-2-one in dichloromethane at room temperature. Sodium triacetoxyborohydride is added to the reaction mixture, which is then stirred overnight. The resulting product is further processed through a series of steps involving chlorosulfonic acid and dichloromethane to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as high-performance liquid chromatography (HPLC) and other purification methods .
化学反应分析
Types of Reactions: Alpha-Methylisoquinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoquinoline ring and the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize alpha-Methyl-3-isoquinolinemethanol to form corresponding ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
Alpha-Methylisoquinoline-3-methanol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of alpha-Methyl-3-isoquinolinemethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
3-Methylisoquinoline: An isoquinoline substituted by a methyl group at position 3, known for its role as a bacterial xenobiotic metabolite.
Quinoline: A compound with a benzene ring fused to a pyridine ring, used in the synthesis of antimalarial drugs.
Isoquinoline: The parent compound of alpha-Methyl-3-isoquinolinemethanol, used in various chemical and pharmaceutical applications.
Uniqueness: Alpha-Methylisoquinoline-3-methanol is unique due to the presence of both a methyl group and a methanol group on the isoquinoline ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-isoquinolin-3-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-8,13H,1H3 |
InChI 键 |
AHFNTGSCVZVNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C=N1)O |
规范 SMILES |
CC(C1=CC2=CC=CC=C2C=N1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
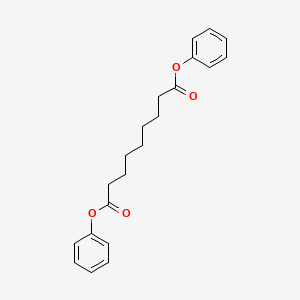
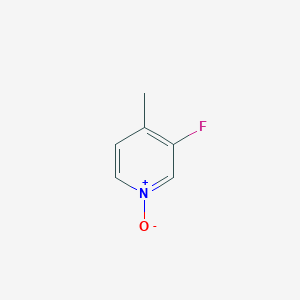
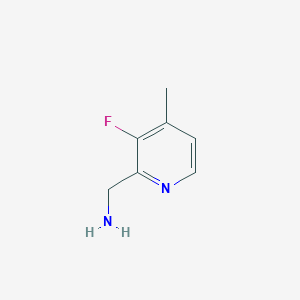

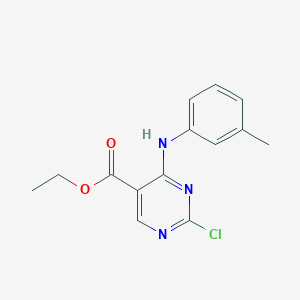
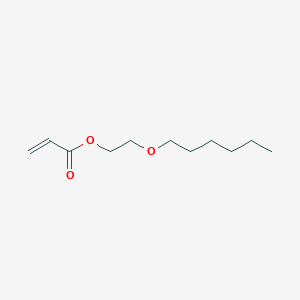
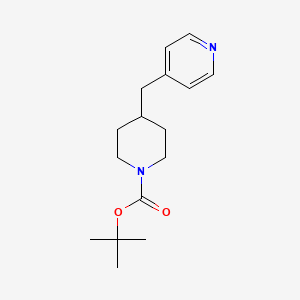
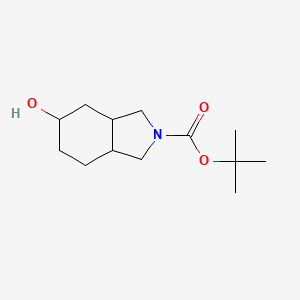

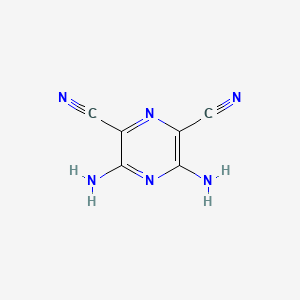
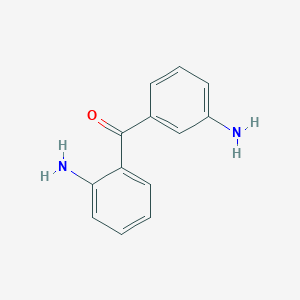
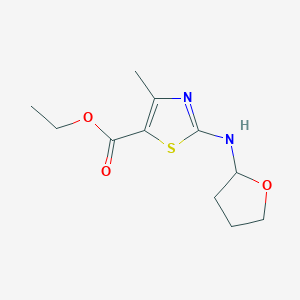
![(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1645688.png)
